Cas no 10406-15-2 (2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)-)
10406-15-2 structure
Product Name:2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)-
CAS-nummer:10406-15-2
MF:C9H12O3
MW:168.189783096313
CID:188821
PubChem ID:54714460
Update Time:2025-04-19
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)-
- 3-hydroxy-4-(3-methylbut-2-enyl)-2H-furan-5-one
- 5-hydroxy-4-(3-methylbut-2-en-1-yl)furan-3(2h)-one
- AC1L654D
- AC1Q6CD2
- AG-K-92113
- AR-1G8477
- CTK4A2651
- NCIOpen2_001595
- NSC93343
- DTXSID00716194
- NSC-93343
- 10406-15-2
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)furan-2(5H)-one
-
- Inchi: 1S/C9H12O3/c1-6(2)3-4-7-8(10)5-12-9(7)11/h3,10H,4-5H2,1-2H3
- InChI-sleutel: RTVHNITULMBXKJ-UHFFFAOYSA-N
- LACHT: O1C(C(=C(C1)O)C/C=C(\C)/C)=O
Berekende eigenschappen
- Exacte massa: 168.07900
- Monoisotopische massa: 168.078644
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 257
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.5
- XLogP3: 1.5
Experimentele eigenschappen
- Dichtheid: 1.175
- Kookpunt: 274.1°C at 760 mmHg
- Vlampunt: 107.3°C
- Brekindex: 1.534
- PSA: 46.53000
- LogboekP: 1.71160
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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